5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-(2-Benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound characterized by a tricyclic core fused with a benzylsulfanylacetyl substituent and a fluorine atom at position 13. While direct pharmacological data for this compound remains scarce, its structural features align with known kinase inhibitors or antimicrobial agents, warranting further investigation .
Properties
IUPAC Name |
5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-15-6-7-18-22-17-8-9-23(11-16(17)20(26)24(18)10-15)19(25)13-27-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNQIQFYXSIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired dipyridopyrimidine structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, using nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the benzylthio and fluoro groups can enhance its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : Low yields (<30% estimated) due to steric hindrance in triazatricyclic cyclization, contrasting with higher yields (>60%) for tetrazoles .
- Characterization: LC/MS and NMR techniques (as applied to marine actinomycete metabolites ) are critical for elucidating the target’s structure.
- Modeling Utility : Lumped surrogates predict the compound’s atmospheric degradation pathways but underestimate substituent-specific reactivity.
Biological Activity
5-(2-benzylsulfanylacetyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with significant potential in biological applications. Its unique molecular structure suggests a variety of mechanisms through which it may exert biological effects, particularly in the context of cancer cell inhibition and other therapeutic avenues.
Chemical Structure and Properties
The compound features a triazatricyclo structure with a fluorine atom and a benzylsulfanylacetyl moiety that enhances its biological activity. The molecular formula and structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄F₃N₃S |
| Molecular Weight | 305.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Target Interactions
Research indicates that compounds with similar structures often target specific cellular pathways involved in proliferation and apoptosis:
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines, suggesting its potential as an antitumor agent.
Case Studies
- In Vitro Studies : A study conducted on HeLa cells demonstrated that the compound induced significant apoptosis and inhibited cell growth at micromolar concentrations. The mechanism involved the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax.
- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues.
Biological Activity
The biological activity of this compound has been evaluated against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 12 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest (G2/M phase) |
| A549 | 10 | Inhibition of proliferation |
Anticancer Potential
Studies have highlighted the compound's potential as a lead candidate for anticancer drug development due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells.
Additional Therapeutic Applications
Beyond oncology, preliminary research suggests that this compound may also possess anti-inflammatory properties and could be explored for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
